molecular formula C15H28N2O5 B1428423 (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine CAS No. 1159598-21-6

(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine

Cat. No. B1428423
CAS RN: 1159598-21-6
M. Wt: 316.39 g/mol
InChI Key: TXCFQKQBPSGAKK-LLVKDONJSA-N
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Description

“®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine” is a chemical compound that is widely used in scientific research due to its various applications and potential implications. It is also known as "ditert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate" .


Molecular Structure Analysis

The molecular formula of “®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine” is C15H28N2O5 . The molecular weight is 316.39 g/mol.


Chemical Reactions Analysis

Boc-piperazine compounds like “®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine” can undergo various chemical reactions. For instance, they can undergo cross-coupling with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base) . They can also undergo Buchwald-Hartwig coupling reactions with aryl halides .


Physical And Chemical Properties Analysis

“®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine” is a solid compound . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved information.

Scientific Research Applications

High-Throughput Synthesis of Peptide Mimetics

One significant application of this compound is in the high-throughput synthesis of peptide β-turn mimetics. The process involves the Petasis reaction and subsequent diketopiperazine formation, starting from Merrifield resin-bound piperazine-2-carboxylic acid. This method allows for the introduction of various side chains to the piperazine nucleus, facilitating the synthesis of complex molecules that mimic the secondary structure of peptides (Gołębiowski et al., 2000).

Synthesis of Biologically Active Compounds

Another research area focuses on the scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines, which are crucial intermediates in the preparation of biologically active compounds. These building blocks are instrumental in constructing combinatorial libraries, serving as scaffolds for the development of new therapeutic agents (Gao & Renslo, 2007).

Ligands for Melanocortin Receptors

Furthermore, (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine derivatives have been explored as ligands for melanocortin receptors, contributing to the understanding of receptor activation and signaling pathways. This research has implications for developing novel treatments for conditions modulated by these receptors, such as obesity and metabolic disorders (Mutulis et al., 2004).

Structural and Biological Evaluation

Derivatives of N-Boc piperazine have been synthesized and characterized, including their structural confirmation through X-ray diffraction. These studies provide insights into the molecular architecture of piperazine derivatives and their potential interactions with biological targets. Such research is foundational for the rational design of new drugs and materials with tailored properties (Kulkarni et al., 2016).

Antipsychotic and Anxiolytic Applications

Piperazine derivatives have also been studied for their central pharmacological activity, particularly in antipsychotic, antidepressant, and anxiolytic applications. The structural motif of piperazine is a key feature in the design of therapeutic agents targeting the monoamine pathway, demonstrating the compound's relevance in medicinal chemistry and drug development (Brito et al., 2018).

Safety and Hazards

Boc-piperazine compounds like “®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine” can cause skin and eye irritation, and may cause respiratory irritation . They should be handled with care, and appropriate safety measures should be taken while handling them .

properties

IUPAC Name

ditert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCFQKQBPSGAKK-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H](C1)CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine

Synthesis routes and methods

Procedure details

Triethylamine (6.06 g) and isobutyl chloroformate (7.51 g) were added to a solution of piperazine-1,2,4-tricarboxylic acid 1,4-di-tert-butyl ester (16.52 g) in tetrahydrofuran (200 ml) at −10° C., and the mixture was stirred for 3 hours. The reaction solution was filtered, and treated with 20 ml aqueous solution of sodium borohydride (7.72 g) at −10° C. After the mixture was stirred for 1 hour, ethyl acetate (500 ml) and water (200 ml) were added thereto, and excessive sodium borohydride was quenched with 1 N hydrochloric acid. The organic layer was washed with water (200 ml), followed by saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate. Then, the solvent was removed by distillation at reduced pressure. The residue was purified by silica gel column chromatography to obtain 10.87 g of the title compound from a fraction eluted with hexane-ethyl acetate (1:1).
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
7.51 g
Type
reactant
Reaction Step One
Quantity
16.52 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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